molecular formula C8H8F2N2O3 B2570612 3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2248314-04-5

3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No. B2570612
CAS RN: 2248314-04-5
M. Wt: 218.16
InChI Key: ZETXEVBZYZILNS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a difluoromethyl group, an imidazo[2,1-c][1,4]oxazine ring, and a carboxylic acid group . It may be related to a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are used as fungicides .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of difluoromethylated heterocyclic acid moieties, which are part of the compound you mentioned, has been reported to involve unique synthesis routes such as the van Leusen pyrrole synthesis and the halogen dance reaction .

Mechanism of Action

If this compound is indeed a succinate dehydrogenase inhibitor, its mechanism of action would involve the inhibition of the succinate dehydrogenase enzyme, which plays a key role in the citric acid cycle in mitochondria .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as its efficacy as a fungicide, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O3/c9-7(10)6-5(8(13)14)11-4-3-15-2-1-12(4)6/h7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETXEVBZYZILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

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